molecular formula C17H22N2O5 B14489885 Dimethyl 4,4'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate CAS No. 65328-12-3

Dimethyl 4,4'-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate

Cat. No.: B14489885
CAS No.: 65328-12-3
M. Wt: 334.4 g/mol
InChI Key: GBMOZJKOFUXDSY-UHFFFAOYSA-N
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Description

Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a benzimidazole core with ester functional groups, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate typically involves the condensation of appropriate benzimidazole precursors with butanoic acid derivatives. Common synthetic routes may include:

    Condensation Reaction: Reacting 2-aminobenzimidazole with dimethyl butanedioate under acidic or basic conditions.

    Esterification: Esterifying the resulting intermediate with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale esterification and condensation reactions, utilizing continuous flow reactors to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized to form quinone-like structures.

    Reduction: Reduction of the ester groups to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the benzimidazole nitrogen or ester carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester groups could facilitate cellular uptake, while the benzimidazole core could engage in hydrogen bonding or π-π interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-(2-oxo-1H-benzimidazole-1-yl)acetate
  • Dimethyl 4-(2-oxo-1H-benzimidazole-1-yl)butanoate
  • Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)diacetate

Uniqueness

Dimethyl 4,4’-(2-oxo-1H-benzimidazole-1,3(2H)-diyl)dibutanoate is unique due to its specific ester functional groups and the length of the butanoate chains, which may influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

65328-12-3

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 4-[3-(4-methoxy-4-oxobutyl)-2-oxobenzimidazol-1-yl]butanoate

InChI

InChI=1S/C17H22N2O5/c1-23-15(20)9-5-11-18-13-7-3-4-8-14(13)19(17(18)22)12-6-10-16(21)24-2/h3-4,7-8H,5-6,9-12H2,1-2H3

InChI Key

GBMOZJKOFUXDSY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCN1C2=CC=CC=C2N(C1=O)CCCC(=O)OC

Origin of Product

United States

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